(Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a furan ring, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Bromophenyl Group: The bromophenyl group is incorporated through a nucleophilic substitution reaction, often using a brominated phenyl derivative and a suitable leaving group.
Final Coupling and Z-Configuration: The final step involves the coupling of the furan and benzofuran moieties, ensuring the Z-configuration through careful control of reaction conditions, such as temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Researchers may study its effects on different biological pathways to identify therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. Its applications could extend to the fields of electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
(Z)-6-(2-(4-chlorophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
(Z)-6-(2-(4-methylphenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one: Similar structure with a methyl group instead of bromine.
(Z)-6-(2-(4-fluorophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s electronic properties and steric interactions, potentially leading to different biological activities and chemical behaviors compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO5/c22-14-5-3-13(4-6-14)18(23)12-26-16-7-8-17-19(10-16)27-20(21(17)24)11-15-2-1-9-25-15/h1-11H,12H2/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAWJOSQCDMTAQ-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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